molecular formula C20H28O3 B560942 (+)-Vouacapenic acid CAS No. 19941-59-4

(+)-Vouacapenic acid

Cat. No.: B560942
CAS No.: 19941-59-4
M. Wt: 316.441
InChI Key: CGLTYYYFMFIPDN-FGPOBWDPSA-N
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Scientific Research Applications

(+)-Vouacapenic acid has several scientific research applications, including:

Chemical Reactions Analysis

(+)-Vouacapenic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vouacapenic acid may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of vouacapenic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of certain bacteria, particularly Methicillin-resistant Staphylococcus aureus and Enterococcus faecium . The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that vouacapenic acid disrupts bacterial cell wall synthesis and function.

Properties

CAS No.

19941-59-4

Molecular Formula

C20H28O3

Molecular Weight

316.441

IUPAC Name

(4S,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-12-13-5-6-17-19(2,8-4-9-20(17,3)18(21)22)15(13)11-16-14(12)7-10-23-16/h7,10,12-13,15,17H,4-6,8-9,11H2,1-3H3,(H,21,22)/t12-,13+,15+,17-,19-,20+/m1/s1

InChI Key

CGLTYYYFMFIPDN-FGPOBWDPSA-N

SMILES

CC1C2CCC3C(C2CC4=C1C=CO4)(CCCC3(C)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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